molecular formula C9H15N3O2 B12446825 Ethyl Nt-methyl-L-histidinate

Ethyl Nt-methyl-L-histidinate

Cat. No.: B12446825
M. Wt: 197.23 g/mol
InChI Key: AUWIFGKTDXWLJO-QMMMGPOBSA-N
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Description

Ethyl Nt-methyl-L-histidinate is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of an ethyl ester group and a methyl group attached to the nitrogen atom of the histidine molecule. It is known for its role as an irreversible inhibitor of histidine decarboxylase, an enzyme involved in the biosynthesis of histamine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Nt-methyl-L-histidinate typically involves the esterification of histidine with ethanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or distillation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of phase transfer catalysts and microwave-assisted synthesis are also explored to enhance the efficiency of the process .

Mechanism of Action

Ethyl Nt-methyl-L-histidinate exerts its effects by inhibiting histidine decarboxylase. The compound binds to the active site of the enzyme, preventing the conversion of histidine to histamine. This inhibition is irreversible, meaning the enzyme is permanently inactivated . The molecular targets include the active site residues of histidine decarboxylase, and the pathway involves the disruption of histamine biosynthesis .

Comparison with Similar Compounds

Ethyl Nt-methyl-L-histidinate can be compared with other histidine derivatives such as:

    Methyl L-histidinate: Similar structure but lacks the ethyl ester group.

    Histidine methyl ester: Lacks the methyl group on the nitrogen atom.

    Histidine ethyl ester: Lacks the methyl group on the nitrogen atom.

The uniqueness of this compound lies in its dual modification (ethyl ester and methyl group), which enhances its inhibitory activity against histidine decarboxylase .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-7-5-12(2)6-11-7/h5-6,8H,3-4,10H2,1-2H3/t8-/m0/s1

InChI Key

AUWIFGKTDXWLJO-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CN(C=N1)C)N

Canonical SMILES

CCOC(=O)C(CC1=CN(C=N1)C)N

Origin of Product

United States

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